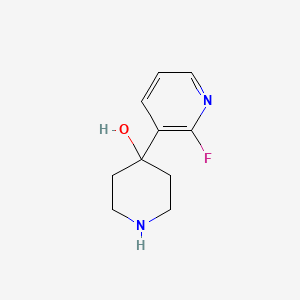

4-(2-Fluoropyridin-3-YL)piperidin-4-OL

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidone derivatives, such as FPOP, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been achieved through various methods, including the Mannich base formation reaction .Molecular Structure Analysis

The molecular formula of FPOP is C10H13FN2O . It is a piperidine derivative containing a fluoropyridine moiety. More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis

The molecular weight of FPOP is 196.22 . More detailed physical and chemical properties may be available in specific databases or scientific literature.Applications De Recherche Scientifique

Pharmacology: Drug Design and Development

In pharmacology, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL serves as a crucial building block for the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in medicinal chemistry, often associated with biological activity . The fluoropyridinyl group can enhance the binding affinity of the compound to certain biological targets, making it valuable in the design of new drugs with improved efficacy and selectivity.

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound is instrumental in organic synthesis, particularly in the construction of complex heterocyclic structures . Its reactivity allows for the formation of diverse substituted piperidines, which are prevalent in many natural products and synthetic pharmaceuticals. It can undergo various reactions, including cyclization and amination, to yield novel organic compounds.

Medicinal Chemistry: Structure-Activity Relationship Studies

In medicinal chemistry, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is used in structure-activity relationship (SAR) studies to understand how structural changes can affect the pharmacological profile of a compound . Modifications to the piperidin-4-OL moiety can lead to significant differences in drug properties, such as potency, duration of action, and metabolic stability.

Chemical Research: Synthesis of Bioactive Molecules

Researchers utilize this compound in the synthesis of bioactive molecules. Its incorporation into larger molecular frameworks can result in the discovery of new compounds with potential therapeutic applications . It is particularly useful in the synthesis of molecules that interact with the central nervous system, given the prevalence of piperidine derivatives in CNS-active drugs.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, derivatives of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL can act as enzyme inhibitors. By modifying specific functional groups, scientists can create inhibitors that are selective for certain enzymes, which is crucial for understanding enzyme mechanisms and for developing therapeutic agents .

Analytical Chemistry: Chromatographic Standards

The compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures . Its unique chemical structure allows it to serve as a reference point in techniques like HPLC and LC-MS, aiding in the analysis of pharmaceuticals and other chemical entities.

Neuropharmacology: Modulation of Neurotransmitter Systems

4-(2-Fluoropyridin-3-YL)piperidin-4-OL: and its derivatives can modulate neurotransmitter systems, making them valuable in neuropharmacological research. They can be designed to interact with receptors or transporters in the brain, influencing the activity of neurotransmitters like dopamine and serotonin .

Material Science: Precursors for Functional Materials

Lastly, in material science, this compound can be used as a precursor for the synthesis of functional materials. Its ability to form stable and complex structures makes it suitable for creating new materials with specific electronic or photonic properties .

Orientations Futures

The future directions for the study and application of FPOP and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, for example, is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Propriétés

IUPAC Name |

4-(2-fluoropyridin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-8(2-1-5-13-9)10(14)3-6-12-7-4-10/h1-2,5,12,14H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWUUVFQDAXXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=C(N=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoropyridin-3-YL)piperidin-4-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

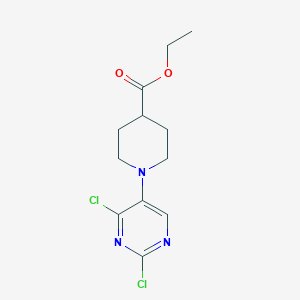

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)

![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)

![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)

![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)

![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)

![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)

![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)